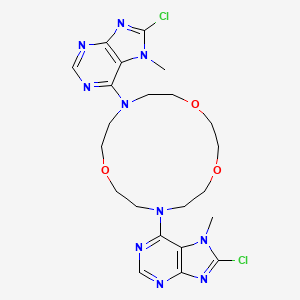
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7,13-Bis(8-chloro-7-methyl-7H-purin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane” is a complex organic compound that features purine derivatives and a macrocyclic structure. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the preparation of purine derivatives and their subsequent coupling with a macrocyclic ligand. Common reaction conditions might include:
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, or dichloromethane.
Catalysts: Palladium or copper catalysts for coupling reactions.
Reagents: Chlorinating agents for introducing chloro groups, methylating agents for methyl groups.
Industrial Production Methods
Industrial production would require optimization of the synthetic route for scalability, including:
Batch or continuous flow reactors: for efficient production.
Purification techniques: such as crystallization, chromatography, or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the purine rings.
Reduction: Reduction reactions could modify the chloro groups or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the chloro positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology and Medicine
Antiviral or Anticancer Agents: Purine derivatives are often explored for their biological activities.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Industry
Pharmaceuticals: Development of new drugs or therapeutic agents.
Agriculture: Possible applications in agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.
DNA Interaction: Intercalation into DNA, disrupting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
Adenine derivatives: Similar purine structures with different substituents.
Macrocyclic ligands: Compounds with similar macrocyclic frameworks.
Uniqueness
Structural Complexity: The combination of purine derivatives and a macrocyclic structure is unique.
Potential Biological Activity: The specific substituents may confer unique biological properties.
Biological Activity
1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)- is a complex organic compound that exhibits notable biological activities. This article explores its chemical properties, biological activity, and relevant case studies.
- Molecular Formula : C20H26N10O3
- Molecular Weight : 454.49 g/mol
- CAS Registry Number : 149246-41-3
- Structural Characteristics : The compound features a diaza-crown ether structure combined with purine derivatives, which may contribute to its biological activity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties and potential as a therapeutic agent.
Anticancer Activity
Recent research highlights the compound's potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 2.66 - 10.08 | Induction of apoptosis |
| A549 (Lung) | Not specified | Cell cycle arrest |
| HepG2 (Liver) | Not specified | Disruption of mitochondrial function |
These findings suggest that the compound may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption .
Mechanistic Insights
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells. This is evidenced by increased levels of activated caspases and changes in mitochondrial membrane potential.
- ROS Production : The assessment of ROS levels indicates that the compound enhances oxidative stress within cancer cells, leading to cellular damage and death .
- Cell Cycle Arrest : Specific studies have indicated that treatment with this compound can lead to cell cycle arrest at the G1/S phase transition, further contributing to its antiproliferative effects .
Study 1: Cytotoxicity Evaluation
In a study conducted on various cancer cell lines including MCF7 and A549, the compound exhibited potent cytotoxicity with lower IC50 values compared to standard chemotherapeutics like cisplatin. This suggests a promising therapeutic index for further development .
Study 2: Mechanistic Exploration
Another investigation focused on understanding the mechanism behind the observed cytotoxicity. The study utilized assays to measure apoptosis markers and ROS levels post-treatment with the compound. Results indicated significant apoptosis induction and increased ROS production in treated cells compared to controls .
Properties
CAS No. |
149246-43-5 |
|---|---|
Molecular Formula |
C22H28Cl2N10O3 |
Molecular Weight |
551.4 g/mol |
IUPAC Name |
7,13-bis(8-chloro-7-methylpurin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane |
InChI |
InChI=1S/C22H28Cl2N10O3/c1-31-15-17(29-21(31)23)25-13-27-19(15)33-3-7-35-8-4-34(6-10-37-12-11-36-9-5-33)20-16-18(26-14-28-20)30-22(24)32(16)2/h13-14H,3-12H2,1-2H3 |
InChI Key |
PIQAZKUPFNAWSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=CN=C2N3CCOCCN(CCOCCOCC3)C4=NC=NC5=C4N(C(=N5)Cl)C)N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















